11-chloro-3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
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Overview
Description
11-chloro-3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-chloro-3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromeno[8,7-e][1,3]oxazin ring system: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3-methoxybenzyl group: This step often involves a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-chloro-3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in areas such as cancer or infectious diseases.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 11-chloro-3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-methylbenzyl chloride: This compound shares a similar benzyl group but lacks the complex ring system.
Bromobenzene: While structurally simpler, it shares the aromatic ring and halogen substituent.
Uniqueness
What sets 11-chloro-3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one apart is its intricate ring system and the presence of multiple functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H20ClNO4 |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
8-chloro-4-[(3-methoxyphenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one |
InChI |
InChI=1S/C22H20ClNO4/c1-26-14-5-2-4-13(8-14)10-24-11-18-20-17(9-19(23)21(18)27-12-24)15-6-3-7-16(15)22(25)28-20/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
InChI Key |
CAMYOMPVXORPFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCC5)C(=O)O4 |
Origin of Product |
United States |
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